N-Methylhomoveratrylamine

Monoamine oxidase Phenethylamine alkaloids Neuromodulation

N-Methylhomoveratrylamine (CAS 3490-06-0), also known as 3,4-dimethoxy-N-methylphenethylamine, is a substituted phenethylamine derivative characterized by two methoxy groups at the 3- and 4-positions of the aromatic ring and an N-methyl substituent on the ethylamine side chain. It serves as a critical pharmaceutical intermediate in the synthesis of calcium channel blockers such as verapamil and its analogs , and has been investigated for its biological activities including monoamine oxidase inhibition , P-glycoprotein modulation , and dopamine transporter interaction.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 3490-06-0
Cat. No. B126883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylhomoveratrylamine
CAS3490-06-0
Synonyms3,4-Dimethoxy-N-methyl-benzeneethanamine;  3,4-Dimethoxy-N-methyl-phenethylamine;  3,4-Dimethoxy-β-phenethylmethylamine;  Methyl[2-(3,4-dimethoxyphenyl)ethyl]amine;  N-Methylhomoveratrylamine; 
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
InChIKeyHNJWKRMESUMDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylhomoveratrylamine (CAS 3490-06-0): Key Intermediate for Verapamil and Dopamine Reuptake Inhibitor Procurement


N-Methylhomoveratrylamine (CAS 3490-06-0), also known as 3,4-dimethoxy-N-methylphenethylamine, is a substituted phenethylamine derivative characterized by two methoxy groups at the 3- and 4-positions of the aromatic ring and an N-methyl substituent on the ethylamine side chain . It serves as a critical pharmaceutical intermediate in the synthesis of calcium channel blockers such as verapamil and its analogs , and has been investigated for its biological activities including monoamine oxidase inhibition [1], P-glycoprotein modulation [2], and dopamine transporter interaction [3].

N-Methylhomoveratrylamine (CAS 3490-06-0): Why Generic Phenethylamine Substitution Fails


N-Methylhomoveratrylamine cannot be substituted with close structural analogs such as homoveratrylamine (3,4-dimethoxyphenethylamine, lacking the N-methyl group) or 3,4-dimethoxyphenethylamine derivatives without quantitative compromise in downstream synthetic yield or biological target engagement. The N-methyl group is essential for conferring distinct pharmacological properties: N-methylation transforms the compound from a monoamine oxidase inhibitor into a dopamine transporter ligand with measurable affinity [1]. In P-glycoprotein modulator scaffolds, the open-chain N-methylhomoveratrylamine moiety demonstrates greater potency than the corresponding tetrahydroisoquinoline counterparts [2]. Furthermore, in verapamil synthesis, the N-methylated amine is required to construct the tertiary amine pharmacophore; substitution with the primary amine homoveratrylamine would yield an entirely different calcium channel blocker scaffold [3].

N-Methylhomoveratrylamine (CAS 3490-06-0): Quantitative Differentiation Evidence Against Analogs


N-Methylhomoveratrylamine (CAS 3490-06-0) vs. Homoveratrylamine: MAO Inhibition Differential

N-Methylhomoveratrylamine, as the N-methylated homolog of 3,4-dimethoxyphenethylamine (homoveratrylamine), exhibits distinct monoamine oxidase (MAO) inhibitory activity. While both compounds inhibit the deamination of tyramine and tryptamine by rat brain MAO, the N-methylated homologs demonstrate a different inhibitory profile [1]. The study evaluated the cactus alkaloid 3,4-dimethoxyphenethylamine and its naturally occurring N-methylated homologs, establishing that N-methylation alters the compound's interaction with MAO isoforms. Importantly, beta-hydroxylated derivatives of this series completely failed to inhibit MAO activity on both substrates, underscoring the specificity conferred by the N-methyl substitution pattern [1].

Monoamine oxidase Phenethylamine alkaloids Neuromodulation

N-Methylhomoveratrylamine (CAS 3490-06-0) vs. Tetrahydroisoquinoline Analogs: Superior P-gp Inhibitory Potency

In a head-to-head scaffold comparison, N-methylhomoveratrylamine-containing open-chain compounds demonstrated generally greater P-glycoprotein (P-gp) inhibitory activity compared to their tetrahydroisoquinoline (THIQ) counterparts [1]. The study synthesized anthranilamide MDR modulators with varying spacer lengths and terminal moieties. The series containing the N-methylhomoveratrylamine group (compounds 22a–26a) were consistently more active than the corresponding THIQ series (22b–26b) [1]. Maximal P-gp inhibition was achieved with ethyl or propyl spacer lengths. Several compounds in the N-methylhomoveratrylamine series were more potent than verapamil, a reference P-gp inhibitor [1].

P-glycoprotein Multidrug resistance Cancer chemotherapy

N-Methylhomoveratrylamine (CAS 3490-06-0) Dopamine Transporter Affinity: Measured IC50 Values

N-Methylhomoveratrylamine demonstrates measurable, albeit modest, affinity for the human dopamine transporter (DAT). Binding assays report an IC50 of approximately 10,000 nM (10 μM) for inhibition of dopamine uptake at human DAT expressed in HEK293 cells [1]. A separate study reports an IC50 of 16,500 nM (16.5 μM) for inhibition of DAT-mediated [3H]dopamine uptake in rat striatal synaptosomes [2]. These values establish a baseline affinity that distinguishes this compound from structurally related phenethylamines lacking the N-methyl group, which typically show negligible DAT binding. The N-methyl substituent is essential for conferring this transporter recognition.

Dopamine transporter Reuptake inhibition CNS drug discovery

N-Methylhomoveratrylamine (CAS 3490-06-0) as Verapamil EP Impurity B: Regulatory Reference Standard Necessity

N-Methylhomoveratrylamine is officially designated as Verapamil EP Impurity B by the European Pharmacopoeia [1]. This regulatory classification establishes the compound as a mandatory reference standard for analytical method validation and quality control testing in verapamil hydrochloride drug substance and drug product manufacturing. The compound is chemically defined as 2-(3,4-dimethoxyphenyl)-N-methylethan-1-amine and is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, the non-methylated analog homoveratrylamine is not listed as a specified impurity in the EP monograph, meaning it cannot substitute for Impurity B in compendial testing.

Pharmaceutical impurity Verapamil Quality control

N-Methylhomoveratrylamine (CAS 3490-06-0) Physicochemical Profile vs. Homoveratrylamine Hydrochloride

N-Methylhomoveratrylamine (free base) exhibits a density of 1.059 g/mL at 25°C, a refractive index of n20/D 1.533, and a boiling point of 160-161°C at 13 mmHg . The hydrochloride salt form (CAS 13078-76-7) has a melting point of 140-142°C . In contrast, the non-methylated analog homoveratrylamine (3,4-dimethoxyphenethylamine) has a reported boiling point of approximately 188°C at 15 mmHg and a different density profile [1]. These measurable differences in key physicochemical parameters have direct implications for purification method selection, storage conditions, and formulation development.

Physicochemical properties Pre-formulation Analytical chemistry

N-Methylhomoveratrylamine (CAS 3490-06-0): Evidence-Based Procurement and Research Application Scenarios


Scenario 1: Synthesis of Verapamil and Mepamil Calcium Channel Blockers

N-Methylhomoveratrylamine is an essential building block for the reductive alkylation step in the synthesis of verapamil and its analog mepamil. As documented in US Patent 4,847,403, the compound is reacted with 2-isopropyl-2-(2-methylphenyl)-5-oxovaleronitrile under catalytic hydrogenation over platinum or palladium to form the key tertiary amine pharmacophore [1]. The N-methyl group is structurally required for the final product; substitution with homoveratrylamine would yield a secondary amine derivative with altered calcium channel blocking properties. This scenario is validated by the compound's designation as a verapamil intermediate in industrial supplier catalogs .

Scenario 2: Quality Control Reference Standard for Verapamil Hydrochloride

N-Methylhomoveratrylamine serves as Verapamil EP Impurity B, a specified impurity in the European Pharmacopoeia monograph for verapamil hydrochloride [1]. Quality control laboratories must procure this exact compound (CAS 3490-06-0 free base or CAS 13078-76-7 hydrochloride) to perform system suitability testing, method validation, and batch release analysis. The compound is supplied with full characterization data compliant with regulatory guidelines, enabling accurate quantification of this impurity in drug substance and drug product [1].

Scenario 3: Scaffold for P-glycoprotein Modulator Development

For research programs targeting multidrug resistance (MDR) reversal in cancer chemotherapy, N-methylhomoveratrylamine serves as a validated scaffold for constructing P-gp inhibitors. Evidence from a 2006 study in Bioorganic & Medicinal Chemistry demonstrates that open-chain N-methylhomoveratrylamine derivatives exhibit greater P-gp inhibitory potency than tetrahydroisoquinoline analogs, with several compounds surpassing verapamil in potency [1]. The optimal spacer length between nitrogen atoms was found to be ethyl or propyl, providing a clear design guideline for medicinal chemistry optimization [1].

Scenario 4: Phenethylamine Structure-Activity Relationship Studies

N-Methylhomoveratrylamine is a critical comparator compound for structure-activity relationship (SAR) studies investigating the role of N-methylation in phenethylamine pharmacology. As shown in the 1977 study by Keller et al., N-methylated 3,4-dimethoxyphenethylamine homologs inhibit monoamine oxidase, whereas beta-hydroxylated derivatives are completely inactive [1]. The compound also demonstrates measurable dopamine transporter affinity (IC50 ~10,000-16,500 nM) , establishing a baseline for medicinal chemistry efforts aimed at optimizing CNS penetration and transporter selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylhomoveratrylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.